molecular formula C15H17N3O2 B2432103 N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide CAS No. 1286720-05-5

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

Cat. No.: B2432103
CAS No.: 1286720-05-5
M. Wt: 271.32
InChI Key: RWBJTQJGSXUSBR-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxalines are nitrogen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJTQJGSXUSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide belongs to the quinoxaline family, which is known for diverse pharmacological activities. The compound features a quinoxaline core with a cyclopropyl group and a carboxamide functional group, contributing to its unique properties and reactivity. This structure allows for various modifications that enhance its biological activity.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines, including hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells. For example, a study revealed that the compound induced apoptosis and G1 cell cycle arrest in these cell lines at concentrations ranging from 10 µM to 50 µM .
Cell Line TestedObserved Effect
HepG2 (Liver Cancer)Induced apoptosis
SK-OV-3 (Ovarian Cancer)G1 arrest observed
PC-3 (Prostate Cancer)Significant growth inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may exhibit efficacy against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Biochemical Analysis

Biochemical assays have shown that this compound can influence multiple biochemical pathways. For instance, it has been associated with the induction of oxidative stress in cancer cells, leading to apoptosis .

Case Study 1: In Vitro Efficacy

A study conducted on multiple cancer cell lines demonstrated that this compound significantly inhibited cell growth at varying concentrations. The mechanism was attributed to oxidative stress induction and subsequent activation of apoptotic pathways .

Case Study 2: In Vivo Studies

In vivo experiments using mouse models showed that administration of this compound led to a reduction in tumor size by approximately 40% compared to control groups. Notably, the treatment was well-tolerated, with no significant adverse effects reported.

Comparison with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AContains methoxy groupAnticancer activity
Compound BNitro substituentAntimicrobial properties

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the cyclopropyl and hydroxypropyl substituents.

    N-(2-hydroxypropyl)quinoxaline-2-carboxamide: Similar structure but without the cyclopropyl group.

    N-(2-cyclopropyl-2-hydroxyethyl)quinoxaline-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which contribute to its distinct chemical properties and biological activities. These substituents enhance its ability to interact with molecular targets and improve its pharmacokinetic profile .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular functions. Research indicates that quinoxaline derivatives can affect the following pathways:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, particularly against various bacterial strains.
  • Antituberculosis Activity : Similar quinoxaline derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that this compound may exhibit similar effects .
  • Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its selectivity and efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The compound's effectiveness against various pathogens was assessed using standard microbiological techniques.

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus32 µg/mLEffective against gram-positive bacteria
Escherichia coli64 µg/mLModerate activity
Mycobacterium tuberculosis8 µg/mLPromising antitubercular activity

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using human cell lines to determine its safety profile.

Cell Line IC50 (µM) Selectivity Index (SI)
VERO (normal)>100>12
HeLa (cervical cancer)812
MCF-7 (breast cancer)515

These results indicate a favorable selectivity index, suggesting that the compound may have therapeutic potential with reduced toxicity to normal cells.

Case Studies and Research Findings

  • Antituberculosis Activity : A study focused on synthesizing new quinoxaline derivatives showed that compounds similar to this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis strains, with some derivatives achieving MIC values as low as 8 µg/mL .
  • Cytotoxicity in Cancer Models : Research into the cytotoxic effects of quinoxaline derivatives revealed that this compound demonstrated potent activity against various cancer cell lines while maintaining a favorable safety profile in normal cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects in cancer cells .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterTypical ConditionsReference
SolventDMF, THF, or CH₂Cl₂
CatalystPd(II) acetate (for coupling)
Reaction Time12–24 hours
Purification Yield45–65%

Basic: How should researchers handle safety risks associated with quinoxaline derivatives during synthesis?

Answer:
Quinoxaline-2-carboxamide precursors (e.g., quinoxaline-2-carboxaldehyde) are classified under GHS as skin/eye irritants (Category 2/2A). Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks .
  • First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation for ingestion .

Advanced: How can computational models predict the electrochemical properties of quinoxaline-2-carboxamide derivatives?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/lanl2dz basis sets) correlate well with experimental reduction potentials. For 1,4-di-N-oxide quinoxaline derivatives:

  • Wave 1 Reduction : Predicts first electron transfer potential with ±0.1 V accuracy vs. Ag/AgCl .
  • Hammett Parameters : Substituent effects (e.g., electron-withdrawing groups) modulate reduction potentials, validated via cyclic voltammetry .

Q. Table 2: Computational vs. Experimental Data

Derivative SubstitutionDFT Prediction (V)Experimental (V)
-NO₂-0.75-0.78
-OCH₃-0.62-0.65

Advanced: What structural modifications enhance the biological activity of quinoxaline-2-carboxamides?

Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • Cyclopropyl Hydrophobicity : The 2-cyclopropyl-2-hydroxypropyl group improves membrane permeability, critical for intracellular targets .
  • Quinoxaline Core : Nitro or halogen substituents at the 6-position increase anti-tuberculosis activity (e.g., MIC values <1 µg/mL) .
  • Amide Linker Flexibility : Ethyl spacers (vs. rigid aromatic linkers) enhance binding to flexible enzyme pockets .

Advanced: How can degradation pathways inform stability studies of this compound?

Answer:
Hydrolytic degradation studies of related thiophene-2-carboxamides reveal:

  • Primary Degradants : Cleavage of the amide bond to yield quinoxaline-2-carboxylic acid and cyclopropyl alcohol derivatives .
  • pH Sensitivity : Degradation accelerates under alkaline conditions (pH >9), requiring buffered formulations for stability .
  • Analytical Monitoring : Use HPLC-PDA to track degradants (retention time shifts) and LC-MS/MS for structural confirmation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Cyclopropyl protons (δ 0.5–1.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm) .
    • 13^13C NMR: Quinoxaline carbonyl at δ 164–166 ppm .
  • Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H]⁺ at m/z 330.4 for C₁₉H₂₆N₂O₃) .

Advanced: How do interfacial properties of quinoxaline-2-carboxamides influence their application in thin-film technologies?

Answer:

  • Langmuir-Blodgett Films : Thiophene-carboxamide analogs form stable monolayers with surface pressure ≥25 mN/m, useful for organic electronics .
  • Packing Density : Cyclopropyl groups reduce steric hindrance, enhancing film homogeneity (AFM roughness <1 nm) .

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